3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
Dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common route includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyridine derivative under acidic conditions, followed by esterification to introduce the dimethyl ester groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester groups would yield alcohols.
Scientific Research Applications
Dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting or activating biological pathways. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure and functional groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a 3,4-dimethoxyphenyl group, used in different chemical contexts.
Uniqueness
Dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and potential biological activities. Its pyridine ring and ester groups distinguish it from other similar compounds, offering unique reactivity and applications.
Properties
Molecular Formula |
C24H25NO7 |
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Molecular Weight |
439.5g/mol |
IUPAC Name |
dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H25NO7/c1-29-20-9-8-15(10-21(20)30-2)12-25-13-18(23(27)31-3)22(19(14-25)24(28)32-4)16-6-5-7-17(26)11-16/h5-11,13-14,22,26H,12H2,1-4H3 |
InChI Key |
PKJMHRWCOHIECT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)O)C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)O)C(=O)OC)OC |
Origin of Product |
United States |
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